rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid
Description
This compound is a racemic mixture (rac) featuring a pyrrolidine ring substituted at the 3- and 4-positions. The 4-position carries a tert-butoxycarbonyl (Boc)-protected aminomethyl group, while the 3-position is esterified as a methyl carboxylate. The trifluoroacetic acid (TFA) likely serves as a counterion, a common feature in synthetic intermediates due to its use in purification via acid-labile protecting group removal . This structure is typical of bioactive molecules, where the Boc group enhances stability during synthesis, and the pyrrolidine core provides conformational rigidity .
Properties
Molecular Formula |
C14H23F3N2O6 |
|---|---|
Molecular Weight |
372.34 g/mol |
IUPAC Name |
methyl (3S,4R)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H22N2O4.C2HF3O2/c1-12(2,3)18-11(16)14-6-8-5-13-7-9(8)10(15)17-4;3-2(4,5)1(6)7/h8-9,13H,5-7H2,1-4H3,(H,14,16);(H,6,7)/t8-,9-;/m1./s1 |
InChI Key |
TXMYPCUDZVRPOS-VTLYIQCISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CNC[C@H]1C(=O)OC.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C(=O)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
Reaction Mechanism and Analytical Characterization
Mechanistic Insights
Boc Protection:
The nucleophilic amine attacks the electrophilic carbonyl carbon of Boc2O, forming a carbamate linkage and releasing tert-butanol as a byproduct.Esterification:
The carboxylic acid or its activated derivative reacts with methanol, forming the methyl ester via nucleophilic acyl substitution.Salt Formation:
Protonation of the amine with trifluoroacetic acid forms a stable trifluoroacetate salt, enhancing solubility and stability.
Analytical Techniques for Confirmation
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm stereochemistry and structure | 1H and 13C NMR identify characteristic shifts and coupling constants consistent with (3R,4S) stereochemistry |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity assessment | Separation of enantiomers using chiral stationary phases |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirmation of molecular ion peak and expected fragments |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic carbamate (Boc) and ester C=O stretches |
| Elemental Analysis | Purity and composition | Consistency with theoretical C, H, N percentages |
Data Table: Summary of Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Pyrrolidine ring formation | Cyclization with NaOH in EtOH/H2O | 75–85 | >95 | Reaction time: 12–24 h |
| Boc protection of amine | Boc2O, triethylamine, DCM, 0–25 °C | 90–95 | >98 | Inert atmosphere recommended |
| Esterification (methyl ester) | Methanol, EDCI, DCM, room temp | 85–90 | >97 | Reaction time: 4–8 h |
| Salt formation with TFA | TFA, DCM, room temp | Quantitative | >99 | Facilitates purification |
Research Findings and Comparative Analysis
- The Boc group provides acid-labile protection, stable under neutral and basic conditions but removable with trifluoroacetic acid, which is critical for multi-step synthesis and purification.
- The stereochemistry (3R,4S) is crucial for biological activity and is controlled via chiral induction methods or resolution techniques during synthesis.
- Analogues with similar pyrrolidine scaffolds but different substituents (e.g., benzyl groups or fluorophenyl substituents) exhibit varied physical and biological properties, highlighting the importance of the Boc-aminomethyl moiety for stability and reactivity.
- Industrial synthesis benefits from continuous flow and automated platforms to enhance yield and reproducibility.
Applications and Significance
This compound serves as a valuable intermediate in:
- Organic synthesis for constructing more complex molecules, particularly in medicinal chemistry.
- Peptide synthesis where the Boc-protected amine allows selective deprotection and coupling.
- Pharmaceutical development as a scaffold for enzyme inhibitors or receptor ligands.
- Biochemical studies involving enzyme mechanisms and protein interactions due to its defined stereochemistry and functional groups.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the carboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid involves its interaction with specific molecular targets. The Boc-protected amine can undergo deprotection to reveal the free amine, which can then participate in various biochemical pathways. The carboxylate group can form ionic interactions with positively charged residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Cores
rac-(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid
- Structure : Differs by the addition of a fluoro substituent at the 3-position and an Fmoc (fluorenylmethyloxycarbonyl) protecting group at the 1-position.
- Molecular Weight : 484.53 g/mol vs. ~305–305.37 g/mol for the target compound (estimated based on and ).
- The Fmoc group is acid-sensitive, contrasting with the Boc group’s base sensitivity .
| Parameter | Target Compound | Fluorinated Analogue |
|---|---|---|
| Core Structure | Pyrrolidine | Pyrrolidine |
| 3-Position Substituent | Methyl carboxylate | Fluoro + carboxylate |
| 4-Position Substituent | Boc-protected aminomethyl | Boc-protected aminomethyl |
| Protecting Group | Boc (base-sensitive) | Fmoc (acid-sensitive) |
| Molecular Weight | ~305–305.37 g/mol (est.) | 484.53 g/mol |
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- Structure : Piperidine ring (6-membered) vs. pyrrolidine (5-membered), with a phenyl group at the 4-position.
- Molecular Weight: 305.37 g/mol (C₁₇H₂₃NO₄), comparable to the target compound.
- The phenyl group increases hydrophobicity, affecting solubility and receptor binding profiles compared to the aminomethyl group in the target compound .
Analogues with Fluorinated Substituents
(3R,4S)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic Acid
- Structure: Replaces the Boc-aminomethyl group with a 4-fluorophenyl substituent.
- CAS : 1002732-08-2.
- Properties : The fluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration. The absence of the Boc group simplifies synthesis but reduces stability during basic conditions .
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Structure : Features a trifluoromethyl (-CF₃) and hydroxy group at the 3-position, with a methyl group at the 4-position.
- Molecular Formula: C₁₁H₁₈F₃NO₃.
- Impact of -CF₃: The -CF₃ group is strongly electron-withdrawing, increasing metabolic stability and acidity of adjacent protons. This contrasts with the target compound’s Boc-aminomethyl group, which is electron-donating .
Key Findings and Implications
- Structural Flexibility : Substitutions at the 3- and 4-positions significantly alter physicochemical properties. For instance, fluorinated groups enhance stability but may complicate synthesis .
- Safety : Trifluoroacetyl-containing compounds demand rigorous handling protocols, while Boc-protected amines require pH-controlled environments .
- Applications : The target compound’s Boc group makes it suitable for peptide synthesis, whereas fluorinated analogues (e.g., ) are more relevant in CNS drug development .
Tables :
Table 1. Molecular Data Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₃H₂₃F₃N₂O₅ (est.) | ~305 (est.) | Boc-aminomethyl, methyl carboxylate |
| rac-(3R,4S)-4-(Boc-aminomethyl)-3-fluoro-Fmoc-pyrrolidine-3-carboxylic acid | C₂₆H₂₉FN₂O₆ | 484.53 | Fmoc, fluoro |
| (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid | C₁₇H₂₃NO₄ | 305.37 | Piperidine, phenyl |
Biological Activity
The compound rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate, trifluoroacetic acid, is a complex organic molecule characterized by a pyrrolidine ring with a tert-butoxycarbonyl group and a carboxylate moiety. Its unique structure allows it to function as a protected amino acid derivative, primarily utilized in synthetic organic chemistry and peptide synthesis. This article delves into its biological activities, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 372.34 g/mol. The presence of trifluoroacetic acid enhances its solubility and facilitates deprotection reactions during synthetic processes .
- Enzyme Inhibition : Compounds similar to rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate have shown inhibitory effects on enzymes such as arginase. This inhibition can impact nitric oxide production, influencing physiological processes related to vascular function and immune response.
- Peptide Synthesis : Its role as a protected amino acid derivative makes it crucial in synthesizing peptides that may exhibit biological activity through various mechanisms, including receptor modulation and enzyme regulation .
Research Findings
Recent studies have highlighted the importance of structural diversity in pyrrolidine derivatives for biological applications. For instance:
- Inhibitory Effects : A study indicated that certain pyrrolidine derivatives could effectively inhibit arginase, leading to increased levels of nitric oxide (NO) in biological systems. This finding suggests potential therapeutic applications in conditions where NO modulation is beneficial.
- Case Studies : In research focusing on similar compounds, the structure-activity relationship (SAR) was explored to determine how modifications to the pyrrolidine structure influenced biological activity. Notably, variations in substituents led to differing potencies against target enzymes .
Comparative Analysis of Related Compounds
The following table summarizes key structural features and activities of compounds related to rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | Amino group; similar backbone | Involved in peptide coupling |
| Rac-methyl(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate | Trifluoromethyl substitution | Alters electronic properties; potential enzyme interaction |
| 3-Amino-5-(2-boronoethyl)pyrrolidine-3-carboxylic acid | Boron-containing substituent | Useful in cross-coupling reactions; potential for novel therapeutic applications |
Q & A
Q. What are the critical synthetic steps and optimization strategies for preparing rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate?
The synthesis typically involves:
- Chiral induction : Use of chiral auxiliaries or catalysts to establish the (3R,4S) stereochemistry, as seen in related pyrrolidine derivatives .
- Protection/deprotection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during synthesis, followed by trifluoroacetic acid (TFA) for deprotection .
- Reaction optimization : Controlled temperatures (e.g., −78°C for cryogenic reactions) and solvents like dichloromethane (DCM) or tetrahydrofuran (THF) improve yield and purity .
Q. Which analytical techniques are most reliable for confirming stereochemical purity and structural integrity?
- NMR spectroscopy : H and C NMR can verify stereochemistry by analyzing coupling constants and splitting patterns (e.g., distinguishing axial/equatorial protons) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for resolution .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. How does the Boc-protected amino group influence the compound’s stability under varying pH conditions?
- The Boc group enhances stability in acidic conditions but is labile under strong acids (e.g., TFA). Stability studies show that neutral to mildly acidic conditions (pH 4–6) preserve the Boc group during storage .
Advanced Research Questions
Q. What experimental strategies resolve the racemic mixture of this compound into its enantiomers?
- Chiral resolution : Use of diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, leveraging the methyl ester group .
- Dynamic kinetic resolution (DKR) : Combines chiral catalysts (e.g., Ru-based) with reversible reactions to achieve high enantiomeric excess (ee) .
Q. How do structural modifications (e.g., fluorination or aryl substitutions) impact biological activity?
- Trifluoromethyl groups : Enhance metabolic stability and lipophilicity, as observed in related compounds with trifluoromethylpyridine moieties .
- Aryl substitutions : Introducing electron-withdrawing groups (e.g., fluoro) at the phenyl ring increases binding affinity to biological targets like enzymes or GPCRs .
- Comparative studies : Analogs with p-tolyl or cyanophenyl groups show varied pharmacokinetic profiles, emphasizing the role of steric and electronic effects .
Q. What methodologies address contradictions in reported biological activity data for this compound?
- Dose-response studies : Replicate assays across multiple concentrations to identify non-linear effects or off-target interactions .
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity and rule out assay artifacts .
- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to identify trends .
Methodological Notes
- Synthetic reproducibility : Batch-to-batch variability can arise from moisture-sensitive intermediates; use anhydrous conditions and molecular sieves .
- Biological assays : Pre-saturate the compound in assay buffers (e.g., PBS with 0.1% BSA) to mitigate solubility issues caused by the trifluoroacetic acid counterion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
